Serratriol
CAS No.: 13956-52-0
Cat. No.: VC0225743
Molecular Formula: C30H50O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13956-52-0 |
|---|---|
| Molecular Formula | C30H50O3 |
| Molecular Weight | 0 |
| IUPAC Name | (3S,6R,7S,8S,11R,12S,15S,16R,19S,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol |
| Standard InChI | InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 |
| SMILES | CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C |
| Appearance | Powder |
Introduction
CHEMICAL STRUCTURE AND PROPERTIES
Serratriol possesses a complex pentacyclic structure with the molecular formula C30H50O3. It features three hydroxyl groups strategically positioned within its molecular framework, contributing to its unique chemical properties and potential biological interactions. The compound's systematic IUPAC name is (3S,6R,7S,8S,11R,12S,15S,16R,19S,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol, reflecting its complex three-dimensional arrangement with multiple stereogenic centers .
Physical and Chemical Properties
The detailed physical and chemical properties of Serratriol are presented in Table 1, compiled from authoritative sources.
Table 1: Physical and Chemical Properties of Serratriol
| Property | Value |
|---|---|
| Molecular Formula | C30H50O3 |
| Molecular Weight | 458.70 g/mol |
| Exact Mass | 458.37599545 g/mol |
| Topological Polar Surface Area (TPSA) | 60.70 Ų |
| XlogP | 6.90 |
| Atomic LogP (AlogP) | 6.11 |
| H-Bond Acceptor | 3 |
| H-Bond Donor | 3 |
| Rotatable Bonds | 1 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
The relatively high LogP value (6.90) indicates Serratriol is significantly lipophilic, which influences its pharmacokinetic behavior and interactions with biological systems . The presence of three hydrogen bond acceptors and three hydrogen bond donors suggests potential for interactions with biological macromolecules through hydrogen bonding . This property profile is consistent with its classification as a triterpenoid and may explain its observed biological activities.
Structural Representation
Serratriol can be represented through various chemical notations that encode its complex structure. The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear string representation of the molecular structure, while the InChI (International Chemical Identifier) offers a standardized method for encoding the chemical information .
Table 2: Structural Representation of Serratriol
| Notation Type | Representation |
|---|---|
| SMILES (Canonical) | CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C |
| SMILES (Isomeric) | C[C@@]12CC[C@@H]3C@@(CCC@@HO)C |
| InChI | InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 |
| InChI Key | VYUNCIDAMBNEFU-WUKVYDFWSA-N |
These structural representations are essential for database searches, chemical documentation, and computational chemistry applications involving Serratriol .
NOMENCLATURE AND IDENTIFICATION
Serratriol is identified by various systematic and common names in scientific literature and chemical databases. The compound is registered with the Chemical Abstracts Service (CAS) under the number 13956-52-0 .
Alternative Names and Identifiers
Various nomenclature systems and identifiers are used to refer to Serratriol in different contexts:
Table 3: Identification and Nomenclature of Serratriol
| Identifier Type | Value |
|---|---|
| CAS Number | 13956-52-0 |
| PubChem CID | 91895439 |
| DTXSID | DTXSID501098267 |
| Other Identifiers | AKOS032962314, FS-10331 |
Synonyms
Serratriol is also known by several synonyms that appear in various sources:
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1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-, (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-
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C(14a)-Homo-27-norgammacer-14-ene-3,21,23-triol, (3β,4β,21α)-
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(3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol
These alternative names reflect different approaches to naming the complex structure of Serratriol, highlighting various structural features depending on the naming system used .
NATURAL SOURCES AND OCCURRENCE
Serratriol has been identified in various plant species, particularly within the Lycopodium genus and related taxa in the Lycopodiaceae family. Natural product researchers have documented its presence in several species with ethnobotanical significance.
Botanical Sources
The primary natural sources of Serratriol include:
These plants, commonly known as club mosses, have a widespread distribution in tropical and subtropical regions and have been used in traditional medicine systems in various cultures .
Concentration and Distribution
Serratriol typically occurs in relatively low concentrations in its natural sources, which presents challenges for large-scale isolation. The compound's distribution within plant tissues can vary, with potential accumulation in specific plant parts depending on various environmental and developmental factors.
ISOLATION AND ANALYSIS
The isolation and characterization of Serratriol involve sophisticated phytochemical techniques, reflecting the challenges associated with working with complex natural products present in low concentrations.
Extraction and Isolation Procedures
The typical procedure for isolation of Serratriol from plant material involves:
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Collection and processing of plant material (drying and grinding)
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Extraction with organic solvents (commonly methanol or ethanol)
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Liquid-liquid partitioning to separate compounds based on polarity
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Chromatographic purification using techniques such as:
Analytical Methods
Analytical methods for the identification and characterization of Serratriol include:
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Spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Ultraviolet-Visible (UV-Vis) spectroscopy
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Chromatographic techniques:
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HPLC coupled with various detectors
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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These techniques are essential for structural elucidation and purity assessment of isolated Serratriol .
| Desired Concentration | Amount of Serratriol |
|---|---|
| 1 mM | 0.4587 mg/mL |
| 5 mM | 2.2935 mg/mL |
| 10 mM | 4.587 mg/mL |
RESEARCH HISTORY AND DEVELOPMENT
The scientific investigation of Serratriol has a history dating back several decades, with key developments marking its discovery and characterization.
Historical Context
The initial identification and structural characterization of Serratriol occurred in the 1960s, with a significant publication by Tsuda, Sano, Morimoto, and Inubushi in Tetrahedron Letters in 1966 . This early work established the compound's basic structural features and initiated interest in its chemistry and potential biological activities.
Recent Developments
Contemporary research on Serratriol has benefited from advances in analytical techniques, allowing for more precise structural determination and purity assessment. Recent interests include:
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Re-examination of its structure using modern NMR techniques
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Investigation of its biosynthetic pathways
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Evaluation of its biological activities using current screening methods
CURRENT RESEARCH DIRECTIONS
Current scientific interest in Serratriol spans multiple fields, from natural product chemistry to pharmacology and medicinal chemistry.
Structure-Activity Relationship Studies
Researchers are investigating the relationship between Serratriol's complex structure and its biological activities, with particular focus on:
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The role of hydroxyl groups in bioactivity
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The importance of stereochemistry for receptor interactions
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Structure modifications to enhance specific activities
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Comparison with related triterpenoids to establish pharmacophore models
Analytical Method Development
Ongoing work to improve analytical methods for Serratriol includes:
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Development of more sensitive HPLC-MS/MS methods
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Creation of standardized protocols for quality control
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Application of advanced NMR techniques for structural verification
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Establishment of reference standards for quantitative analysis
Challenges and Future Perspectives
Several challenges remain in Serratriol research:
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Limited natural abundance, complicating large-scale isolation
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Complex stereochemistry, presenting challenges for total synthesis
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Limited understanding of its mechanisms of action in biological systems
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Need for more comprehensive biological screening
These challenges also present opportunities for innovation in natural product chemistry, synthetic methodology, and interdisciplinary collaboration.
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